

In-Depth Technical Guide: Binding Affinity of TH-Z827 to KRAS(G12D)

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity and mechanism of action of **TH-Z827**, a selective inhibitor of the KRAS(G12D) mutant protein. This document details the quantitative binding data, in-depth experimental protocols, and visual representations of the relevant biological pathways and experimental workflows.

Quantitative Binding Affinity and Functional Inhibition

TH-Z827 is a mutant-selective inhibitor that demonstrates a specific and potent interaction with the KRAS(G12D) protein. Its binding and functional inhibition have been characterized through various biochemical and cellular assays. The quantitative data from these assessments are summarized below.



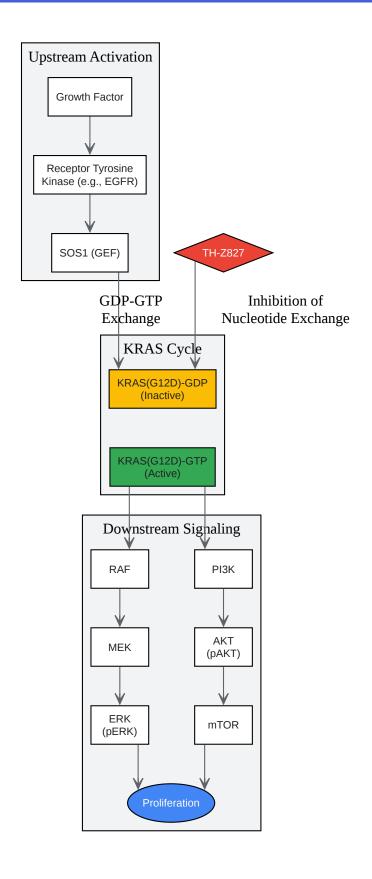
Assay Type	Parameter	Value (µM)	Target/Syst em	Nucleotide State	Reference
SOS- catalyzed Nucleotide Exchange	IC50	2.4	KRAS(G12D)	GDP	[1]
KRAS-CRAF Interaction	IC50	42	KRAS(G12D) -CRAF	Not Specified	[1][2]
Cell Proliferation (PANC-1)	IC50	4.4	Pancreatic Cancer Cell Line	Endogenous	[2]
Cell Proliferation (Panc 04.03)	IC50	4.7	Pancreatic Cancer Cell Line	Endogenous	[2]

Notably, isothermal titration calorimetry (ITC) assays have confirmed that **TH-Z827** does not exhibit measurable binding to wild-type KRAS (KRAS(WT)) or the KRAS(G12C) mutant, highlighting its selectivity for the G12D mutation.[1] The thermodynamic parameters for the binding of **TH-Z827** to GDP-bound KRAS(G12D) have been determined, indicating a favorable binding event driven by entropic changes.[3]

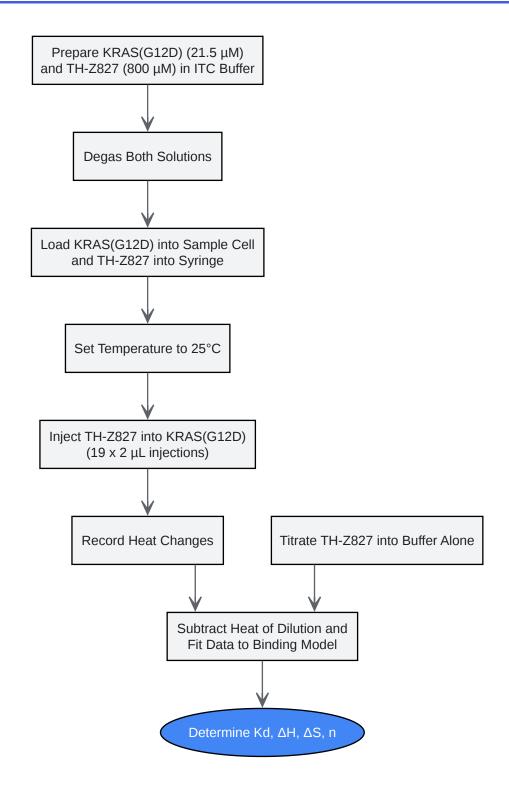
Mechanism of Action and Signaling Pathway Inhibition

TH-Z827 exerts its inhibitory effect by forming a salt bridge with the aspartate residue at position 12 of the mutant KRAS protein.[4][5] This interaction locks the KRAS(G12D) protein in an inactive state, thereby preventing the activation of downstream signaling pathways crucial for cancer cell proliferation and survival. Specifically, treatment with **TH-Z827** has been shown to reduce the phosphorylation levels of ERK (pERK) and AKT (pAKT) in KRAS(G12D)-mutant pancreatic cancer cell lines, confirming the inhibition of the MAPK and PI3K/mTOR signaling pathways.[2]

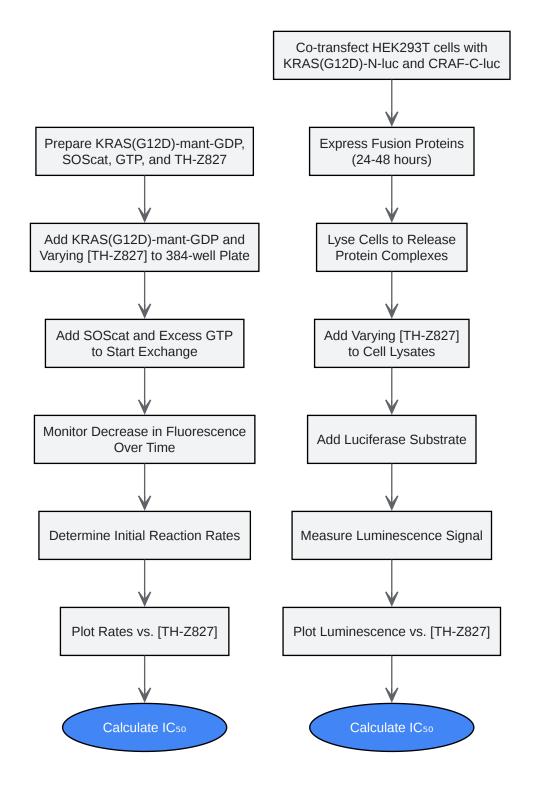












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References

- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. KRAS(G12D) can be targeted by potent inhibitors via formation of salt bridge PubMed [pubmed.ncbi.nlm.nih.gov]
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